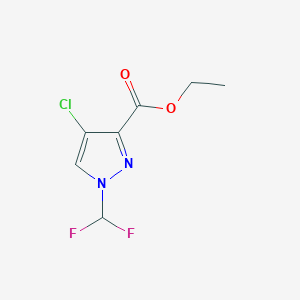

ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Descripción

Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based ester with a chloro substituent at position 4, a difluoromethyl group at position 1, and an ethyl carboxylate at position 3 (Fig. 1). The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it a candidate for agrochemical and pharmaceutical applications .

Propiedades

IUPAC Name |

ethyl 4-chloro-1-(difluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF2N2O2/c1-2-14-6(13)5-4(8)3-12(11-5)7(9)10/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXVDPYLAVZKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-pressure reactors and specialized equipment ensures efficient and safe production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound for the development of new drugs targeting various diseases.

Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mecanismo De Acción

The mechanism of action of ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Key Substituents and Their Impacts

Key Observations :

- Position 1: Difluoromethyl (target) vs. aryl/alkyl groups (others).

- Position 4 : Chloro in the target compound vs. H in others. Chlorine’s electron-withdrawing nature increases reactivity in nucleophilic substitutions .

- Position 5 : Target compound lacks substituents here, whereas analogs with bromo, hydroxyl, or aryl groups (e.g., compounds 20–31 in ) show enhanced antiproliferative activity.

Insights :

Table 3: Spectroscopic Data for Pyrazole-3-Carboxylates

Notes:

- The target compound’s difluoromethyl group would show distinct ¹⁹F NMR signals (δ ~-100 to -120 ppm), absent in non-fluorinated analogs.

- Ester hydrolysis (common in ) is feasible for the target compound, yielding carboxylic acid derivatives for further functionalization.

Actividad Biológica

Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a chloro group, a difluoromethyl group, and an ethyl ester group, which contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant research findings.

- Molecular Formula : C7H6ClF2N3O2

- Molecular Weight : 224.59 g/mol

- CAS Number : 1856044-41-1

- Boiling Point : Approximately 258.6 °C (predicted)

- Density : 1.49 g/cm³ (predicted)

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit bacterial growth and exhibit antifungal properties.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through specific molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit enzymes involved in inflammatory processes or cancer progression, thereby exerting therapeutic effects. For instance, it has been noted for its inhibitory action on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| Ethyl 4-chloro-1-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Structure | Anti-inflammatory | Higher COX selectivity index compared to standard drugs |

| Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate | Structure | Antimicrobial | Effective against resistant bacterial strains |

| Ethyl 4-chloro-1-(methyl)-1H-pyrazole-3-carboxylate | Structure | Anticancer | Induces apoptosis in cancer cell lines |

Unique Properties

The presence of the difluoromethyl group in this compound enhances its stability and lipophilicity, improving its interaction with biological targets compared to other pyrazole derivatives.

Study on Anti-inflammatory Activity

A study published in MDPI highlighted the anti-inflammatory potential of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of COX enzymes with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Research

Research conducted on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential as a lead compound for cancer therapy .

Antimicrobial Studies

In antimicrobial studies, this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes .

Q & A

Q. How can hydrolysis of the ethyl ester be optimized to prepare the free carboxylic acid derivative?

- Methodology: Alkaline hydrolysis (NaOH in THF/HO, 60°C, 12 h) achieves >95% conversion. Acidic workup (HCl) precipitates the carboxylic acid, which is purified via recrystallization (ethanol/water). Monitoring by F NMR ensures retention of the difluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.